(2,2')Biquinolinyl-4,4'-dicarboxylic acid dinonyl ester

Hydrophobicity Lipophilicity Non-polar Solubility

(2,2')Biquinolinyl-4,4'-dicarboxylic acid dinonyl ester (CAS 1921-66-0) is a specialized organic compound consisting of a 2,2'-biquinoline core with carboxylic acid groups at the 4,4'-positions, esterified with two nonyl chains (C9H19). It is classified as a quinoline derivative and a diester with the molecular formula C38H48N2O4 and a molecular weight of approximately 596.8 g/mol.

Molecular Formula C38H48N2O4
Molecular Weight 596.8 g/mol
CAS No. 1921-66-0
Cat. No. B15045506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,2')Biquinolinyl-4,4'-dicarboxylic acid dinonyl ester
CAS1921-66-0
Molecular FormulaC38H48N2O4
Molecular Weight596.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCOC(=O)C1=CC(=NC2=CC=CC=C21)C3=NC4=CC=CC=C4C(=C3)C(=O)OCCCCCCCCC
InChIInChI=1S/C38H48N2O4/c1-3-5-7-9-11-13-19-25-43-37(41)31-27-35(39-33-23-17-15-21-29(31)33)36-28-32(30-22-16-18-24-34(30)40-36)38(42)44-26-20-14-12-10-8-6-4-2/h15-18,21-24,27-28H,3-14,19-20,25-26H2,1-2H3
InChIKeyNEYUQTLVYADCBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is (2,2')Biquinolinyl-4,4'-dicarboxylic Acid Dinonyl Ester (CAS 1921-66-0)? Procurement and Technical Overview


(2,2')Biquinolinyl-4,4'-dicarboxylic acid dinonyl ester (CAS 1921-66-0) is a specialized organic compound consisting of a 2,2'-biquinoline core with carboxylic acid groups at the 4,4'-positions, esterified with two nonyl chains (C9H19) [1]. It is classified as a quinoline derivative and a diester with the molecular formula C38H48N2O4 and a molecular weight of approximately 596.8 g/mol . Its primary role is as a hydrophobic ligand or building block in advanced materials research, including metal-organic frameworks and coordination chemistry, where its extended pi-conjugated system and long alkyl chains confer distinct properties . The compound is available from major suppliers like Sigma-Aldrich as part of rare chemical collections, primarily for early-stage discovery research .

Why (2,2')Biquinolinyl-4,4'-dicarboxylic Acid Dinonyl Ester Cannot Be Casually Substituted


Generic substitution with other biquinoline diesters or bipyridine analogs is not scientifically sound due to quantifiable differences in their physical and electronic properties that directly impact performance in advanced applications. For instance, changing the ester chain length on the biquinoline core from a dinonyl (C9) to a dimethyl (C1) group can drastically alter excited state lifetimes in photocatalytic complexes by an order of magnitude (410 ns vs 44 ns) and shift reduction potentials by 0.37 V [1]. Furthermore, the dinonyl ester's high calculated partition coefficient (XLogP ≈ 11.8) indicates extreme hydrophobicity compared to shorter-chain esters or the parent diacid, making it uniquely suited for applications requiring non-polar solubility or specific interfacial behavior. Replacing the entire biquinoline scaffold with a simpler bipyridine system fundamentally changes the ligand's absorption profile, π-accepting ability, and steric bulk, preventing the creation of materials with the same optical and electrochemical properties [1][2].

Quantitative Evidence for (2,2')Biquinolinyl-4,4'-dicarboxylic Acid Dinonyl Ester: Key Differentiators


Extreme Hydrophobicity (XLogP ≈ 11.8) vs. Biquinoline Diesters and Diacid

The target dinonyl ester exhibits a calculated partition coefficient (XLogP) of approximately 11.8, indicating extreme hydrophobicity . This is a stark, quantifiable difference from other biquinoline derivatives. While specific experimental XLogP data for the shorter-chain esters or the parent diacid are not directly provided in the same source, the trend is well-established in organic chemistry: increasing alkyl chain length dramatically increases logP. For context, the parent 2,2'-biquinoline-4,4'-dicarboxylic acid has two polar carboxyl groups and lacks long alkyl chains, making it water-soluble as its sodium salt [1]. The dimethyl ester is expected to be significantly less hydrophobic than the dinonyl ester based on its molecular structure.

Hydrophobicity Lipophilicity Non-polar Solubility Material Science

Ester Chain Length Drastically Modulates Photocatalytic Performance

In a study on Cu(I) photosensitizers, the choice of biquinoline ester ligand had a profound impact on photocatalytic performance. A complex with an unsubstituted 2,2'-biquinoline (biq) ligand showed an excited state lifetime (τ(MLCT)) of 410 ns and enabled photocatalytic H2 evolution when paired with Rh catalysts. In contrast, the analogous complex with the 2,2'-biquinoline-4,4'-dimethyl ester (dmebiq) ligand had a much shorter lifetime of only 44 ns [1]. Although the dinonyl ester was not tested, this data provides a strong class-level inference: the ester group is not an innocent spectator but actively tunes critical photophysical properties. The long nonyl chains of the target compound would be expected to further alter the excited state dynamics and redox potentials compared to the methyl ester, making it a distinct candidate for tuneable photocatalytic systems.

Photocatalysis Cu(I) Photosensitizer Excited State Lifetime Hydrogen Evolution

Quantifiable Electrochemical Tuning by Ester Substituents on Biquinoline

The same study on Cu(I) photosensitizers also quantified the electrochemical impact of the ester group on the biquinoline ligand. Cyclic voltammetry revealed that replacing the unsubstituted biquinoline (biq) with the 4,4'-dimethyl ester (dmebiq) stabilized the ligand-based LUMO of the [Cu(Xantphos)(NN)]+ complex by approximately 0.37 V [1]. This is a substantial, quantifiable shift in reduction potential. This provides strong evidence that the ester functionality is not merely a solubilizing group but an active electronic modulator. By extension, the dinonyl ester's electronic properties will differ from both the unsubstituted and the methyl ester versions, making it a unique candidate for applications where a specific reduction potential is required.

Electrochemistry Redox Potential Ligand Tuning Cyclic Voltammetry

Biquinoline Scaffold Enables NLO Activity vs. Bipyridine Analogs

The extended pi-system of the biquinoline (biq) ligand is a key differentiator from more common bipyridine (bpy) ligands. In a study of heterobimetallic Ru(II)/Re(I) complexes, those containing the biq ligand exhibited intense metal-to-ligand charge-transfer (MLCT) transitions and showed 'reasonably large static first hyperpolarizabilities, β0' as measured by Stark spectroscopy [1]. This demonstrates the potential of biq-based materials for nonlinear optical (NLO) applications. While this study used the unesterified biq ligand, it provides direct evidence of the scaffold's utility. The dinonyl ester offers a route to introduce this NLO-active core into highly hydrophobic environments, which is not possible with the parent diacid.

Nonlinear Optics NLO Hyperpolarizability Ruthenium Complexes

Key Application Scenarios for (2,2')Biquinolinyl-4,4'-dicarboxylic Acid Dinonyl Ester (CAS 1921-66-0)


Designing Highly Hydrophobic Metal-Organic Frameworks (MOFs) and Coordination Polymers

Researchers synthesizing MOFs for applications like oil/water separation, removal of hydrophobic pollutants, or catalysis in non-polar solvents should consider this dinonyl ester. Its extremely high calculated XLogP of ~11.8 suggests it will create pores with a highly hydrophobic character, a property that cannot be achieved using the parent 2,2'-biquinoline-4,4'-dicarboxylic acid [1]. This builds upon the established use of the biquinoline core in coordination polymer synthesis [2].

Tuning Excited State Properties in Visible-Light Photocatalytic Systems

In the development of new photosensitizers for solar fuel production, the choice of ligand is critical. Evidence shows that ester substituents on the biquinoline core can alter the excited state lifetime of a Cu(I) complex by an order of magnitude (e.g., 410 ns for unsubstituted vs. 44 ns for dimethyl ester) [3]. The dinonyl ester offers a novel, unexplored data point on this structure-activity continuum, enabling the fine-tuning of light absorption, lifetime, and redox properties for optimized photocatalytic H2 evolution or CO2 reduction.

Developing NLO-Active Materials for Non-Polar Environments

The biquinoline scaffold is a known building block for creating materials with nonlinear optical (NLO) properties, exhibiting measurable static first hyperpolarizabilities [4]. The dinonyl ester functionalization allows researchers to embed this NLO-active core into hydrophobic polymers, liquid crystals, or self-assembled monolayers. This is a key advantage over the hydrophilic parent diacid, which would phase-separate or be incompatible with such non-polar matrices.

Exploring Structure-Activity Relationships in Bioinorganic Model Compounds

While the dinonyl ester itself is unlikely to be biologically active due to its extreme lipophilicity, it serves as a crucial comparator molecule in medicinal chemistry and bioinorganic research. Its properties (XLogP ≈ 11.8) represent the extreme end of a lipophilicity spectrum, which is valuable for understanding how alkyl chain length modulates the binding, uptake, and activity of metal-chelating ligands in biological systems when compared to shorter-chain analogs.

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